REACTION_CXSMILES
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[Cl:1][C:2]1[CH:3]=[C:4]([N:9]2[C:13]([CH3:14])=[CH:12][CH:11]=[C:10]2[CH3:15])[CH:5]=[CH:6][C:7]=1[OH:8].Br[CH2:17][CH3:18]>>[Cl:1][C:2]1[CH:3]=[C:4]([N:9]2[C:10]([CH3:15])=[CH:11][CH:12]=[C:13]2[CH3:14])[CH:5]=[CH:6][C:7]=1[O:8][CH2:17][CH3:18]
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Name
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|
Quantity
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1.11 g
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Type
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reactant
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Smiles
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ClC=1C=C(C=CC1O)N1C(=CC=C1C)C
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Name
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Quantity
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1 mL
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Type
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reactant
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Smiles
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BrCC
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Name
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Type
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product
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Smiles
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ClC=1C=C(C=CC1OCC)N1C(=CC=C1C)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |